molecular formula C17H18O2 B3379139 4-(2-Methylphenyl)-2-phenylbutanoic acid CAS No. 1520769-68-9

4-(2-Methylphenyl)-2-phenylbutanoic acid

Cat. No. B3379139
CAS RN: 1520769-68-9
M. Wt: 254.32
InChI Key: IZFSNBYITMFEKH-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)-2-phenylbutanoic acid, also known as fenoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first synthesized in the 1960s and has since been extensively studied for its therapeutic potential.

Mechanism of Action

Fenoprofen works by inhibiting the activity of COX enzymes, specifically COX-1 and COX-2. COX-1 is responsible for the production of prostaglandins that protect the stomach lining and maintain kidney function. COX-2, on the other hand, is induced during inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting both COX-1 and COX-2, 4-(2-Methylphenyl)-2-phenylbutanoic acid can reduce pain and inflammation without causing gastrointestinal or renal side effects.
Biochemical and Physiological Effects:
Fenoprofen has been shown to reduce pain and inflammation in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and gout. It has also been shown to have antipyretic (fever-reducing) properties. Fenoprofen is rapidly absorbed after oral administration and has a half-life of approximately 3-4 hours.

Advantages and Limitations for Lab Experiments

Fenoprofen has been widely used in laboratory experiments to study the mechanisms of inflammation and pain. Its well-characterized pharmacological profile and availability in pure form make it a useful tool for researchers. However, its short half-life and potential for side effects limit its use in long-term studies.

Future Directions

There are several areas of research that could benefit from further study of 4-(2-Methylphenyl)-2-phenylbutanoic acid. These include:
1. Development of novel formulations with improved pharmacokinetic properties and reduced side effects.
2. Investigation of the role of 4-(2-Methylphenyl)-2-phenylbutanoic acid in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease.
3. Study of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of 4-(2-Methylphenyl)-2-phenylbutanoic acid.
4. Exploration of the potential for 4-(2-Methylphenyl)-2-phenylbutanoic acid to synergize with other drugs for the treatment of pain and inflammation.
In conclusion, 4-(2-Methylphenyl)-2-phenylbutanoic acid is a well-studied NSAID with anti-inflammatory and analgesic properties. Its mechanism of action involves inhibition of COX enzymes, and it has been shown to be effective in the treatment of several inflammatory conditions. While it has limitations in terms of its short half-life and potential for side effects, it remains a useful tool for scientific research and has several potential future directions for investigation.

Scientific Research Applications

Fenoprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a type of inflammatory mediator. This inhibition leads to a reduction in pain and inflammation.

properties

IUPAC Name

4-(2-methylphenyl)-2-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-7-5-6-8-14(13)11-12-16(17(18)19)15-9-3-2-4-10-15/h2-10,16H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFSNBYITMFEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylphenyl)-2-phenylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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